molecular formula C14H12ClN3OS B12928869 Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one

Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one

Cat. No.: B12928869
M. Wt: 305.8 g/mol
InChI Key: YKAPGEZAVOIUEQ-LKFCYVNXSA-N
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Description

Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a useful research compound. Its molecular formula is C14H12ClN3OS and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.

Molecular Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}ClN3_{3}OS
  • Molecular Weight : 273.74 g/mol

The presence of the thiazolidinone core, along with the chlorophenyl and pyrazinyl substituents, plays a crucial role in its biological efficacy.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antibacterial Activity : Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against Candida species. In vitro assays revealed that certain thiazolidinones could reduce fungal growth significantly .
  • Anticancer Properties : The compound has shown promise in cancer research. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
  • Antiviral Activity : Recent studies suggest that thiazolidinone derivatives may inhibit viral replication, particularly against hepatitis C virus (HCV). The IC50_{50} values for related compounds ranged from 31.9 µM to 35 µM against HCV NS5B RNA polymerase .

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial activity of several thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with an MIC value of 16 µg/mL for S. aureus .

Study 2: Anticancer Mechanisms

In a detailed investigation of anticancer properties, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death via apoptosis .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50_{50} ValueReference
AntibacterialStaphylococcus aureus16 µg/mL
AntifungalCandida albicans32 µg/mL
AnticancerMCF-7 (breast cancer)25 µM
AntiviralHCV NS5B31.9 µM

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

(2R,5S)-2-(4-chlorophenyl)-5-methyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12ClN3OS/c1-9-13(19)18(12-8-16-6-7-17-12)14(20-9)10-2-4-11(15)5-3-10/h2-9,14H,1H3/t9-,14+/m0/s1

InChI Key

YKAPGEZAVOIUEQ-LKFCYVNXSA-N

Isomeric SMILES

C[C@H]1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3

Origin of Product

United States

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